![molecular formula C25H25N3O2 B2558381 2-(1-苄基-7-氧代-1H-吡咯并[2,3-c]吡啶-6(7H)-基)-N-(2-乙基-6-甲苯基)乙酰胺 CAS No. 1286709-63-4](/img/structure/B2558381.png)

2-(1-苄基-7-氧代-1H-吡咯并[2,3-c]吡啶-6(7H)-基)-N-(2-乙基-6-甲苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

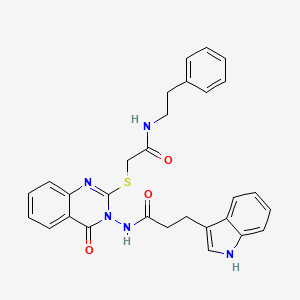

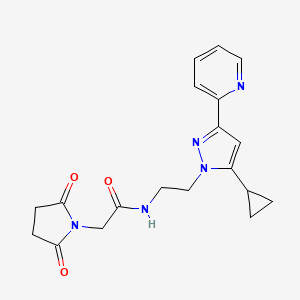

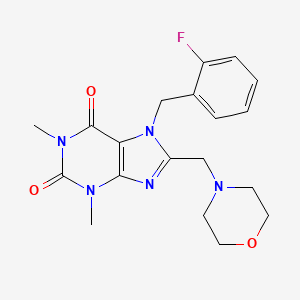

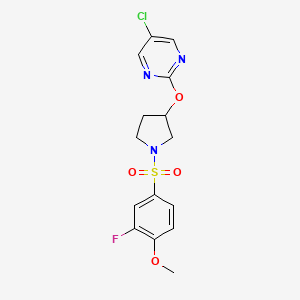

The compound is a derivative of pyrrolopyrazine , a nitrogen-containing heterocycle that is used in various applications such as pharmaceuticals, organic materials, and natural products . Compounds with this scaffold have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, IR spectroscopy, mass spectrometry, and NMR spectroscopy . These techniques can provide information on the compound’s molecular geometry, functional groups, molecular weight, and the connectivity of its atoms.Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups and the conditions under which the reactions are carried out. Pyrrolopyrazine derivatives, for example, have been involved in a variety of reactions due to their diverse biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques. For example, its IR spectrum would provide information about its functional groups , and its NMR spectrum would provide information about the connectivity of its atoms .科学研究应用

Anti-Tubercular Agent

This compound has been investigated for its potential as an anti-tubercular agent . The design and synthesis of related benzamide derivatives have shown significant activity against Mycobacterium tuberculosis H37Ra, suggesting that this compound could be part of a new class of anti-tubercular drugs .

Alzheimer’s Disease Treatment

Derivatives of this compound have been designed as acetylcholine esterase (AChE) inhibitors, which are used in the treatment of Alzheimer’s disease (AD). These derivatives have shown potent inhibition of AChE, indicating the potential of this compound in AD treatment strategies .

Anticancer Activity

Some derivatives incorporating the core structure of this compound have exhibited strong cytotoxicity against various human cancer cell lines. This suggests that the compound could be a promising candidate for further development as an anticancer agent .

PI3Kδ Inhibition

The compound has been part of the discovery process for novel pyrazolopyridine derivatives that act as potent and orally available PI3Kδ inhibitors. These inhibitors have applications in treating disorders related to immune system dysregulation .

Antibacterial Properties

Research into substituted derivatives of this compound has revealed antibacterial activities , which could be beneficial in developing new antibacterial drugs .

Synthetic Approaches and Biological Activities

The compound is central to the synthesis of pyrrolopyrazine derivatives, which have been studied for their biological activities. This research could lead to the development of new drugs with various pharmacological effects .

未来方向

Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives , this compound could be a potential candidate for further study in medicinal chemistry. Future research could focus on elucidating its mechanism of action, optimizing its synthesis, and evaluating its biological activity in more detail.

作用机制

Target of Action

Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

Similar compounds have shown to inhibit kinases , which are enzymes that modify other proteins by chemically adding phosphate groups, a process known as phosphorylation. This process is crucial in many cellular processes, including cell signaling, growth, and division.

Biochemical Pathways

Kinase inhibitors, like some pyrrolopyrazine derivatives, can affect multiple pathways, including the ras–mek–erk, plcγ, and pi3k–akt pathways . These pathways are involved in regulating cell proliferation, migration, angiogenesis, and other processes .

Result of Action

Kinase inhibitors can lead to the inhibition of cell proliferation and induction of apoptosis .

属性

IUPAC Name |

2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-(2-ethyl-6-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2/c1-3-20-11-7-8-18(2)23(20)26-22(29)17-28-15-13-21-12-14-27(24(21)25(28)30)16-19-9-5-4-6-10-19/h4-15H,3,16-17H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNSFXNSJOPQEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6,7,8-Tetramethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2558298.png)

![N-[4-(3-phenyl-1-adamantyl)phenyl]thiophene-2-carboxamide](/img/structure/B2558304.png)

![3-[(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid](/img/structure/B2558306.png)

![N-cyclohexyl-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B2558315.png)

![3-[(3-Bromophenyl)methyl]pyrrolidin-2-one](/img/structure/B2558316.png)

![1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2558317.png)

![6-methoxy-N-[2-(2-methoxyphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B2558318.png)

![1-[2-[1-(Cyclopropylmethyl)imidazol-2-yl]-3,3-dimethylazetidin-1-yl]prop-2-en-1-one](/img/structure/B2558321.png)